2-((2-methylbenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
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Description
2-((2-methylbenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C21H17F3N2O2S2 and its molecular weight is 450.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antitumor Activity
Researchers have synthesized novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives, exploring their potential antitumor activities against various human cancer cell lines. These studies highlight the compound's relevance in developing new anticancer agents. For instance, Hafez and El-Gazzar (2017) demonstrated that some newly synthesized compounds showed potent anticancer activity, comparable to doxorubicin, on human breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).
Synthesis Techniques and Property Comparison
The synthesis of substituted 4-oxo-3,4-dihydro-thieno[3,4-d]pyrimidines and their comparison with positionally isomeric thienopyrimidinones and benzo isosteres have been documented. This research offers insights into the physicochemical properties and biological potential of these compounds, contributing to the understanding of how structural variations influence their activities and properties (A. Zadorozhny, A. Turov, & V. Kovtunenko, 2010).
Antimicrobial and Antiviral Activities
Several studies have focused on the antimicrobial and antiviral potentials of thieno[3,2-d]pyrimidin-4(3H)-one derivatives. For instance, compounds have been synthesized to explore their inhibitory properties against the human immunodeficiency virus (HIV-1), showcasing the chemical class's relevance in searching for new therapeutic agents for infectious diseases (M. Novikov, A. Ozerov, O. Sim, & R. Buckheit, 2004).
Novel Derivatives and Biological Activities
The creation of novel dihydropyrazolo[1,5-c]pyrimidin-7(3H)-one/-thione derivatives and their characterization point towards the diverse chemical manipulations possible with the thieno[3,2-d]pyrimidin-4(3H)-one scaffold. These derivatives have been analyzed for their pharmacological properties, including antitumor, antibacterial, and anti-inflammatory effects, demonstrating the scaffold's versatility in medicinal chemistry applications (Z. Önal, Hacer Ceran, & E. Şahin, 2008).
Antioxidant Properties
Research on pyrimidine derivatives has also encompassed the evaluation of antioxidant properties, with studies indicating that certain modifications can enhance these properties. This area of research underscores the potential of thieno[3,2-d]pyrimidin-4(3H)-one derivatives in developing antioxidant agents, which could be beneficial in various oxidative stress-related conditions (E. Akbas, Erdem Ergan, E. Şahin, S. Ekin, Metin Çakır, & Yağmur Karakuş, 2018).
Properties
IUPAC Name |
2-[(2-methylphenyl)methylsulfanyl]-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O2S2/c1-13-4-2-3-5-14(13)12-30-20-25-17-10-11-29-18(17)19(27)26(20)15-6-8-16(9-7-15)28-21(22,23)24/h2-9H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYDCJUAMIWALL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC(F)(F)F)SCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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